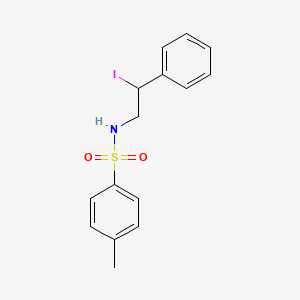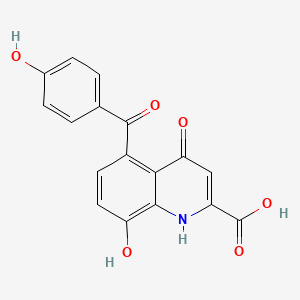
8-Hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with hydroxy, benzoyl, and carboxylic acid functional groups. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of aniline derivatives with malonic acid equivalents under controlled conditions . Another approach includes the use of anthranilic acid derivatives, which undergo cyclization and subsequent functional group modifications to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of green chemistry principles, such as employing eco-friendly solvents and catalysts, is often prioritized to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield quinones, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can lead to a wide range of substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
8-Hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit extracellular signal-regulated kinases (ERK1/2), which are involved in cell proliferation and survival pathways . This inhibition can result in antineoplastic (anti-cancer) effects, making the compound a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyquinoline: Another member of the quinoline family with similar structural features but different functional groups.
4-Hydroxyquinoline: Similar to 2-hydroxyquinoline but with the hydroxy group at a different position.
8-Hydroxyquinoline: Shares the hydroxy group at the same position but lacks the benzoyl and carboxylic acid groups.
Uniqueness
8-Hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of both hydroxy and benzoyl groups on the quinoline core enhances its potential for diverse chemical modifications and biological interactions, setting it apart from other similar compounds .
Propiedades
Número CAS |
142808-50-2 |
|---|---|
Fórmula molecular |
C17H11NO6 |
Peso molecular |
325.27 g/mol |
Nombre IUPAC |
8-hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C17H11NO6/c19-9-3-1-8(2-4-9)16(22)10-5-6-12(20)15-14(10)13(21)7-11(18-15)17(23)24/h1-7,19-20H,(H,18,21)(H,23,24) |
Clave InChI |
SXVQNDYQNDZRKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=C3C(=O)C=C(NC3=C(C=C2)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)
![2-[(3-Hydroxypropyl)amino]-4-nitrophenol](/img/structure/B12557267.png)
![Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester](/img/structure/B12557270.png)
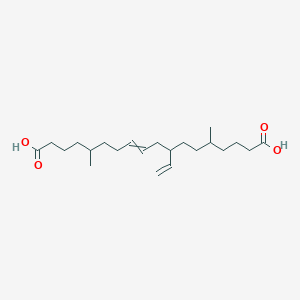

![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)
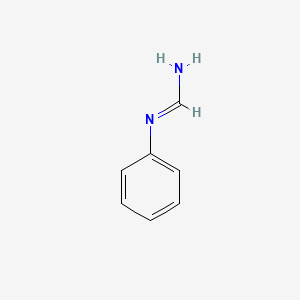
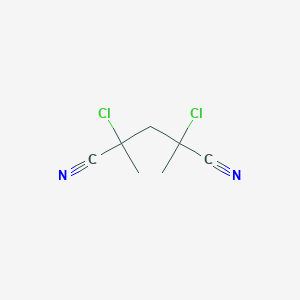
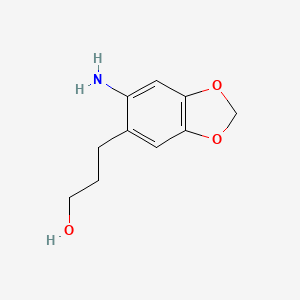
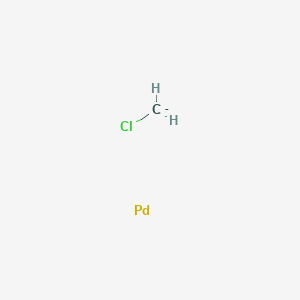
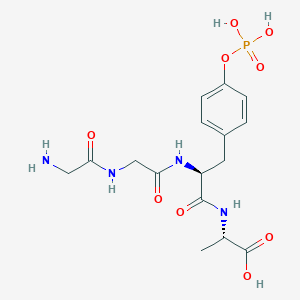
![[Sulfonylbis(methylene)]bis(triethylsilane)](/img/structure/B12557315.png)
![4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol](/img/structure/B12557321.png)
